![molecular formula C24H25N3O4S2 B3007853 N1-(3-phenylpropyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide CAS No. 898414-10-3](/img/structure/B3007853.png)
N1-(3-phenylpropyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide
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Overview
Description
“N1-(3-phenylpropyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide” is a complex organic compound. It contains a thiophene group, which is a five-membered ring with four carbon atoms and a sulfur atom . Thiophene and its derivatives are known to have a wide range of therapeutic properties and diverse applications in medicinal chemistry and material science .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the thiophene ring could make the compound soluble in organic solvents but insoluble in water . The compound’s melting point, boiling point, and density would depend on its specific structure and the intermolecular forces present.Scientific Research Applications
Anti-Inflammatory Properties
Thiophene nucleus containing compounds show various activities. For example, 1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyurea acts as an anti-inflammatory agent .
Anti-Psychotic Properties
Thiophene derivatives have been reported to possess anti-psychotic properties .
Anti-Arrhythmic Properties
Thiophene compounds have been found to have anti-arrhythmic effects .
Anti-Anxiety Properties
Thiophene derivatives have been reported to have anti-anxiety effects .
Anti-Fungal Properties
Thiophene compounds have been found to have anti-fungal properties .
Antioxidant Properties
Thiophene derivatives have been reported to possess antioxidant properties .
Anti-Mitotic Properties
Thiophene compounds have been found to have anti-mitotic effects .
Anti-Cancer Properties
Thiophene derivatives have been reported to have kinases inhibiting and anti-cancer properties .
In addition, a study found that a compound containing a thiophene nucleus, (E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, showed strong competitive inhibition activity against mushroom tyrosinase, which is involved in melanin synthesis. This suggests potential applications in the treatment of diseases associated with hyperpigmentation disorders .
Mechanism of Action
The mechanism of action of this compound would depend on its intended use or biological activity. For example, many thiophene derivatives are known to have anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .
Future Directions
properties
IUPAC Name |
N-(3-phenylpropyl)-N'-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4S2/c28-23(25-14-4-9-18-7-2-1-3-8-18)24(29)26-20-13-12-19-10-5-15-27(21(19)17-20)33(30,31)22-11-6-16-32-22/h1-3,6-8,11-13,16-17H,4-5,9-10,14-15H2,(H,25,28)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGZAAQXAHCVFLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)C(=O)NCCCC3=CC=CC=C3)N(C1)S(=O)(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-phenylpropyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide |
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